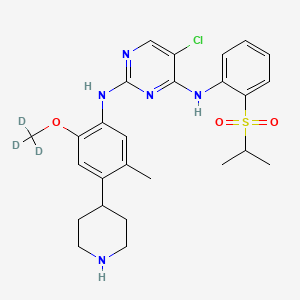

Alk-IN-6

Description

Properties

Molecular Formula |

C26H32ClN5O3S |

|---|---|

Molecular Weight |

533.1 g/mol |

IUPAC Name |

5-chloro-2-N-[5-methyl-4-piperidin-4-yl-2-(trideuteriomethoxy)phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C26H32ClN5O3S/c1-16(2)36(33,34)24-8-6-5-7-21(24)30-25-20(27)15-29-26(32-25)31-22-13-17(3)19(14-23(22)35-4)18-9-11-28-12-10-18/h5-8,13-16,18,28H,9-12H2,1-4H3,(H2,29,30,31,32)/i4D3 |

InChI Key |

BXJYIWUWXJWABE-GKOSEXJESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C(=C1)C2CCNCC2)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl |

Canonical SMILES |

CC1=CC(=C(C=C1C2CCNCC2)OC)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Alk-IN-6: A Technical Guide to its Anaplastic Lymphoma Kinase (ALK) Target Protein Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Alk-IN-6, an orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK). The document details the target protein binding data, plausible experimental methodologies for its characterization, and the signaling pathway it modulates.

Quantitative Binding Data

This compound has demonstrated potent inhibitory activity against wild-type ALK and clinically relevant mutant forms of the enzyme. The available quantitative data for this compound is summarized in the table below.

| Target Protein | IC50 (nM) |

| ALK (Wild-Type) | 71 |

| ALK (F1196M) | 18.72 |

| ALK (F1174L) | 36.81 |

Data sourced from: Das D, et al. Bioorg Med Chem Lett. 2019 Jun 15;29(12):1514-1517.

Experimental Protocols

While the full experimental details from the primary publication were not accessible, the following are detailed, plausible protocols for the key experiments typically used to characterize a novel kinase inhibitor like this compound. These are based on established methodologies in the field.

In Vitro Kinase Inhibition Assay (Determination of IC50)

This assay is fundamental to determining the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Objective: To determine the IC50 value of this compound against wild-type and mutant ALK.

Materials:

-

Recombinant human ALK enzyme (wild-type, F1196M, F1174L mutants)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP (Adenosine triphosphate)

-

Substrate peptide (e.g., a synthetic peptide with a tyrosine residue for phosphorylation)

-

This compound (solubilized in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well white assay plates

Procedure:

-

Compound Dilution: A serial dilution of this compound is prepared in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 3-fold dilutions. A small volume of each dilution is then transferred to the assay plate.

-

Enzyme and Substrate Preparation: The recombinant ALK enzyme and the substrate peptide are diluted to their final concentrations in the kinase buffer.

-

Reaction Initiation: The enzyme/substrate mixture is added to the wells of the assay plate containing the diluted this compound. The reaction is initiated by the addition of ATP. The final ATP concentration should be at or near the Km for the enzyme to ensure competitive binding can be accurately measured.

-

Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Reaction Termination and Signal Detection: The kinase reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using the ADP-Glo™ system. This involves adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase/luciferin reaction.

-

Data Analysis: The luminescence signal is read on a plate reader. The data is normalized to controls (0% inhibition with DMSO alone, and 100% inhibition with a known potent ALK inhibitor or no enzyme). The normalized data is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth and division of cancer cells that are dependent on ALK signaling.

Objective: To determine the effect of this compound on the proliferation of ALK-dependent cancer cell lines.

Materials:

-

ALK-positive cancer cell line (e.g., NCI-H2228, which harbors an EML4-ALK fusion)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

-

This compound (solubilized in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

-

96-well clear-bottom white assay plates

Procedure:

-

Cell Seeding: The ALK-positive cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the cells are treated with a serial dilution of this compound. A vehicle control (DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Cell Viability Measurement: After the incubation period, the cell viability is assessed using the CellTiter-Glo® assay. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

-

Data Analysis: The luminescence is measured using a plate reader. The data is normalized to the vehicle-treated cells (100% viability) and a background control (no cells). The normalized data is then plotted against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Experimental Workflow for Characterizing this compound

An In-depth Technical Guide to the Anaplastic Lymphoma Kinase (ALK) Inhibitor Ceritinib

Disclaimer: The term "Alk-IN-6" does not correspond to a recognized chemical entity in publicly available scientific literature. This guide focuses on Ceritinib (LDK378) , a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor, as a representative compound for researchers, scientists, and drug development professionals interested in this class of molecules.

Ceritinib is a second-generation ALK inhibitor approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[1] It was developed to overcome resistance to the first-generation inhibitor, crizotinib.[2] This document provides a detailed overview of its chemical structure, properties, mechanism of action, and the experimental protocols used for its characterization.

Chemical Structure and Properties

Ceritinib is an aminopyrimidine derivative.[2] Its chemical structure is characterized by a 5-chloro-2,4-diaminopyrimidine core with complex substituents at the 2- and 4-amino positions, which are crucial for its potent and selective binding to the ALK kinase domain.

IUPAC Name: 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine

Chemical Formula: C₂₈H₃₆ClN₅O₃S

| Property | Value | Reference |

| Molecular Weight | 558.14 g/mol | [3] |

| CAS Number | 1032900-25-6 | [2][4] |

| Appearance | White to off-white powder | N/A |

| Solubility | DMSO: 16 mg/mLEthanol: 3 mg/mL | [5] |

Mechanism of Action and Signaling Pathway

Ceritinib is a selective, orally bioavailable, and ATP-competitive inhibitor of ALK tyrosine kinase.[5] In many cancers, particularly a subset of NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene, such as EML4-ALK. This fusion results in a constitutively active ALK kinase, which drives uncontrolled cell proliferation and survival.[6][7]

Ceritinib exerts its therapeutic effect by binding to the ATP-binding site of the ALK kinase domain. This action inhibits the autophosphorylation of ALK and its subsequent phosphorylation of downstream signaling proteins.[2][6] The primary signaling cascades inhibited by Ceritinib include:

-

JAK-STAT Pathway: Inhibition of ALK prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2]

-

PI3K-AKT Pathway: Ceritinib treatment leads to reduced phosphorylation of AKT, a key mediator of cell survival and proliferation.[1][6]

-

RAS-MAPK (ERK) Pathway: The inhibitor also blocks the activation of the MAPK/ERK pathway, which is crucial for cell cycle progression.[6]

By blocking these critical downstream pathways, Ceritinib induces cell cycle arrest and apoptosis in ALK-dependent cancer cells.[6]

Potency and Selectivity

Ceritinib is a highly potent inhibitor of ALK. Its inhibitory activity is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| ALK | 0.2 | Cell-free | [4] |

| Insulin Receptor (InsR) | 7 | Cell-free | [5] |

| IGF-1R | 8 | Cell-free | [5] |

| STK22D | 23 | Cell-free | [5] |

| FLT3 | 60 | Cell-free |

In cell-based assays, Ceritinib demonstrates potent anti-proliferative activity against cancer cell lines harboring ALK fusion proteins.

| Cell Line | ALK Fusion | Proliferation IC50 (nM) | Reference |

| Karpas-299 (Lymphoma) | NPM-ALK | 22.8 | [8] |

| Ba/F3 (Pro-B cells) | NPM-ALK | 26.0 | [8] |

| Ba/F3 (Pro-B cells) | EML4-ALK | 21.0 | [4] |

Experimental Protocols

The characterization of ALK inhibitors like Ceritinib involves a series of standardized in vitro and cell-based assays. Below are detailed methodologies for key experiments.

ALK Kinase Activity Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to determine the potency of inhibitors in a cell-free system.

Methodology:

-

Reagent Preparation: All reactions are performed in a low-volume 384-well plate. The kinase reaction buffer consists of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% BRIJ-35.

-

Kinase Reaction:

-

To each well, add 5 µL of a solution containing the ALK enzyme, a biotinylated peptide substrate, and the desired concentration of Ceritinib (or DMSO as a vehicle control).

-

Initiate the reaction by adding 5 µL of ATP solution (at a concentration near the determined Km,app) to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

Stop the reaction by adding 10 µL of TR-FRET dilution buffer containing EDTA (final concentration 10-20 mM) and a Europium (Eu)-labeled anti-phosphotyrosine antibody (final concentration ~2-4 nM).

-

Incubate for 30-60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

-

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, exciting the Europium donor and measuring emission signals.

-

Data Analysis: The TR-FRET signal is expressed as a ratio of the acceptor and donor fluorescence. The data is then plotted against the inhibitor concentration, and the IC50 value is calculated using a sigmoidal dose-response curve.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric method used to assess the effect of a compound on cell proliferation and viability.

Methodology:

-

Cell Plating: Seed ALK-positive cancer cells (e.g., Karpas-299) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Add 100 µL of medium containing serial dilutions of Ceritinib to the wells. Include wells with vehicle (DMSO) as a negative control and wells with medium only as a blank.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability relative to the vehicle control and plot against the drug concentration to determine the IC50 value.

Western Blot for ALK Phosphorylation

Western blotting is used to detect the phosphorylation status of ALK and its downstream targets, providing a direct measure of the inhibitor's cellular activity.

Methodology:

-

Cell Culture and Lysis:

-

Culture ALK-positive cells to ~80% confluency and treat with various concentrations of Ceritinib for a specified time (e.g., 2-4 hours).

-

Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ALK (p-ALK) or other targets like p-STAT3, p-AKT, or p-ERK.

-

Wash the membrane three times with TBST.

-

Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total ALK or a loading control protein like GAPDH or β-actin.

-

References

- 1. In vitro TR-FRET kinase assay [bio-protocol.org]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Western Blot Protocol | Proteintech Group [ptglab.com]

- 4. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

In-Depth Technical Guide: Discovery and Synthesis of Alk-IN-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Alk-IN-6, a potent and orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK). The information is compiled from publicly available scientific literature and is intended for an audience with a strong background in medicinal chemistry, pharmacology, and cancer biology.

Introduction to this compound

This compound is a novel diphenylaminopyrimidine analog identified as a potent inhibitor of both wild-type and mutant forms of the ALK receptor tyrosine kinase.[1][2][3][4][5][6] Anaplastic Lymphoma Kinase is a validated therapeutic target in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC) driven by ALK gene rearrangements. This compound, also referred to as compound 11 in the primary literature, has demonstrated significant inhibitory activity against the wild-type ALK enzyme as well as clinically relevant mutant forms, suggesting its potential as a therapeutic agent to overcome acquired resistance to existing ALK inhibitors.[1][2][3][4][5][6]

Quantitative Biological Activity

The inhibitory potency of this compound against various forms of the ALK enzyme has been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | IC50 (nM) |

| ALK (wild-type) | 71 |

| ALK F1196M | 18.72 |

| ALK F1174L | 36.81 |

Table 1: In vitro inhibitory activity of this compound against wild-type and mutant ALK kinases.[1][2][3][4][5][6]

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events crucial for cell proliferation, survival, and differentiation. In cancer, chromosomal rearrangements can lead to the formation of fusion proteins (e.g., NPM-ALK, EML4-ALK) that result in constitutive, ligand-independent activation of the ALK kinase domain. This aberrant signaling drives oncogenesis.

The key downstream signaling pathways activated by ALK include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and survival.

-

PI3K-AKT-mTOR Pathway: This pathway plays a critical role in cell growth, survival, and metabolism.

-

JAK-STAT Pathway: This pathway is involved in cell survival and proliferation.

-

PLCγ Pathway: This pathway is also implicated in cell survival and proliferation.

This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream oncogenic signaling pathways.

Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following sections provide a general overview of the experimental procedures for the synthesis and biological evaluation of this compound, based on standard methodologies in the field. For the exact, detailed protocols, it is imperative to consult the primary publication: Das D, et al. Design, synthesis of orally bioavailable novel anaplastic lymphoma kinase (ALK) inhibitor diphenylaminopyrimidine analogs and efficacy study on NCI-H2228 xenografts mice model. Bioorg Med Chem Lett. 2019 Jun 15;29(12):1514-1517.

Chemical Synthesis of this compound

The synthesis of this compound follows a multi-step synthetic route, characteristic of the preparation of complex heterocyclic molecules. The general workflow for the synthesis of diphenylaminopyrimidine analogs is outlined below.

Caption: General Synthetic Workflow for Diphenylaminopyrimidine Analogs.

General Procedure:

-

Step 1: Synthesis of the Monosubstituted Aminopyrimidine Intermediate. This step typically involves the nucleophilic aromatic substitution of a dichloropyrimidine with a substituted aniline in the presence of a base and a suitable solvent. The reaction conditions (temperature, solvent, base) are optimized to favor monosubstitution.

-

Step 2: Synthesis of the Disubstituted Aminopyrimidine Intermediate. The second aniline derivative is then introduced in another nucleophilic aromatic substitution reaction to displace the remaining chlorine atom on the pyrimidine ring.

-

Step 3: Final Modification and Synthesis of this compound. This may involve further chemical transformations, such as coupling reactions, to introduce the final desired substituents on the aniline rings.

-

Purification and Characterization. The final product is purified using standard techniques such as column chromatography. The structure and purity of this compound are confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Kinase Assay

The inhibitory activity of this compound against ALK and its mutants is determined using an in vitro kinase assay.

General Protocol:

-

Reagents and Materials: Recombinant human ALK enzyme (wild-type and mutants), a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound (this compound).

-

Assay Procedure:

-

The ALK enzyme is incubated with varying concentrations of this compound in a kinase reaction buffer.

-

The kinase reaction is initiated by the addition of ATP and the substrate.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is then stopped, and the amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as radioisotope incorporation ([γ-³²P]ATP), fluorescence-based assays, or antibody-based detection of the phosphorylated substrate (e.g., ELISA).

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting the dose-response data to a suitable sigmoidal curve.

Caption: General Workflow for an In Vitro Kinase Assay.

Conclusion

This compound is a promising novel Anaplastic Lymphoma Kinase inhibitor with potent activity against both wild-type and clinically relevant mutant forms of the enzyme. Its discovery and preclinical evaluation highlight the potential of the diphenylaminopyrimidine scaffold for the development of next-generation ALK inhibitors. Further investigation into its pharmacokinetic properties, in vivo efficacy in various cancer models, and safety profile is warranted to fully assess its therapeutic potential. The detailed experimental protocols outlined in the primary literature provide a solid foundation for researchers to further explore the medicinal chemistry and pharmacology of this compound and its analogs.

References

Alk-IN-6 In Vitro Kinase Assay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro kinase assay for Alk-IN-6, a potent and orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK). This document details its inhibitory activity against wild-type and mutant forms of ALK, outlines a likely experimental protocol based on cited literature, and illustrates the relevant biological pathways and experimental workflows.

Quantitative Data Summary

This compound has demonstrated significant inhibitory activity against wild-type ALK and clinically relevant mutant forms known to confer resistance to other ALK inhibitors. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) |

| ALK (wild-type) | 71 |

| ALK F1196M | 18.72 |

| ALK F1174L | 36.81 |

Data sourced from the publication: Das D, et al. Bioorg Med Chem Lett. 2019 Jun 15;29(12):1514-1517.

Experimental Protocols

The following section outlines a probable in vitro kinase assay protocol for determining the IC50 values of this compound against ALK and its mutants. This protocol is inferred from standard kinase assay methodologies and the context provided in the primary literature citing the IC50 values.

Principle of the Assay

The in vitro kinase assay for this compound likely employs a biochemical assay format that measures the phosphorylation of a substrate by the ALK enzyme. The inhibitory effect of this compound is quantified by its ability to reduce the kinase activity in a dose-dependent manner. A common method for this is a radiometric assay using [γ-³²P]ATP or a fluorescence-based assay.

Materials and Reagents

-

Enzymes: Recombinant human ALK (wild-type), ALK (F1196M mutant), and ALK (F1174L mutant).

-

Substrate: A suitable peptide or protein substrate for ALK, such as a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1).

-

Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, with subsequent serial dilutions.

-

ATP: Adenosine triphosphate, including a radiolabeled version ([γ-³²P]ATP) for radiometric assays.

-

Assay Buffer: A buffer solution to maintain optimal pH and provide necessary cofactors for the kinase reaction (e.g., Tris-HCl, MgCl₂, DTT).

-

Detection Reagents: Depending on the assay format, this could include phosphocellulose paper and a scintillation counter (for radiometric assays) or specific antibodies and a fluorescence plate reader (for ELISA-based assays).

Assay Procedure (Hypothesized)

-

Preparation of Reagents: Prepare serial dilutions of this compound from the stock solution. Prepare the kinase reaction master mix containing the assay buffer, substrate, and cofactors.

-

Kinase Reaction:

-

Add the serially diluted this compound or vehicle control (DMSO) to the wells of a microplate.

-

Add the recombinant ALK enzyme (wild-type or mutant) to each well and incubate for a short period to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP solution (containing a tracer amount of [γ-³²P]ATP).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) to allow for substrate phosphorylation.

-

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA solution or by spotting the reaction mixture onto phosphocellulose paper).

-

Detection and Measurement:

-

Radiometric Assay: If using phosphocellulose paper, wash the paper to remove unincorporated [γ-³²P]ATP. Measure the amount of incorporated radiolabel on the substrate using a scintillation counter.

-

Fluorescence-Based Assay: Follow the specific protocol for the chosen assay kit, which typically involves adding detection reagents and measuring the signal on a plate reader.

-

-

Data Analysis:

-

Plot the kinase activity (e.g., counts per minute or fluorescence intensity) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the ALK kinase activity.

-

Signaling Pathways and Experimental Workflows

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when activated, triggers several downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. In many cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK) that result in constitutive, ligand-independent activation of the ALK kinase domain. This aberrant signaling drives tumor growth. The primary pathways activated by ALK include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways.

Caption: ALK Signaling Pathway and Inhibition by this compound.

In Vitro Kinase Assay Experimental Workflow

The general workflow for an in vitro kinase assay to determine the inhibitory potential of a compound like this compound involves a series of sequential steps from reagent preparation to data analysis.

Caption: General Experimental Workflow for an In Vitro Kinase Assay.

Logical Relationship of this compound Inhibition

The fundamental principle behind the action of this compound in an in vitro kinase assay is its ability to compete with ATP for binding to the kinase domain of the ALK enzyme, thereby preventing the phosphorylation of the substrate.

Caption: Mechanism of ALK Inhibition by this compound.

Kinase Selectivity Profile

As of the date of this document, a comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available. The primary literature focuses on its potent activity against ALK and its clinically relevant mutants. Further studies would be required to fully characterize its off-target effects and confirm its selectivity.

Conclusion

This compound is a potent inhibitor of wild-type and mutant ALK in in vitro kinase assays. The methodologies outlined in this guide provide a framework for the assessment of its inhibitory activity. The provided diagrams illustrate the key biological context and experimental procedures relevant to the evaluation of this compound. For researchers in drug discovery and development, this compound represents a significant tool for studying ALK-driven cancers and a promising scaffold for the development of next-generation ALK inhibitors. Further characterization of its kinome-wide selectivity will be crucial for its continued development.

Alk-IN-6: A Technical Guide to its Cellular Activity and Inhibitory Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular activity and biochemical profile of Alk-IN-6, a potent and orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK). This document details its inhibitory concentrations, the experimental methodologies for its characterization, and the signaling pathways it targets.

Quantitative Inhibitory Activity of this compound

This compound, also referred to as compound 11 in its primary discovery literature, has demonstrated significant inhibitory activity against wild-type ALK and clinically relevant mutant forms of the enzyme. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) |

| ALK (wild-type) | 71 |

| ALK F1196M | 18.72 |

| ALK F1174L | 36.81 |

Data sourced from commercially available information and corroborated by primary literature references.[1][2]

Experimental Protocols

The following sections detail the generalized experimental methodologies typically employed in the characterization of ALK inhibitors like this compound. The specific details are based on the presumed primary research article by Das D, et al. in Bioorganic & Medicinal Chemistry Letters (2019).

In Vitro Kinase Assay (IC50 Determination)

Objective: To determine the concentration of this compound required to inhibit 50% of ALK enzymatic activity.

Materials:

-

Recombinant human ALK (wild-type and mutant forms)

-

ATP (Adenosine triphosphate)

-

Kinase substrate (e.g., a synthetic peptide with a tyrosine residue)

-

This compound (in a suitable solvent like DMSO)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Microplate reader

Procedure:

-

A solution of the recombinant ALK enzyme is prepared in the kinase assay buffer.

-

Serial dilutions of this compound are prepared and added to the wells of a microplate. A control with only the solvent (DMSO) is also included.

-

The ALK enzyme solution is added to the wells containing the inhibitor and incubated for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

The kinase reaction is initiated by adding a mixture of ATP and the kinase substrate to each well.

-

The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped by adding a stop solution (e.g., EDTA).

-

The amount of product formed (e.g., ADP) is quantified using a detection reagent and a microplate reader.

-

The percentage of inhibition for each concentration of this compound is calculated relative to the control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines expressing ALK.

Materials:

-

ALK-positive cancer cell lines (e.g., NCI-H2228, a human non-small cell lung cancer cell line with an EML4-ALK fusion)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo®)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) is also included.

-

The cells are incubated with the compound for a specified period (e.g., 72 hours).

-

After the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.

-

The plate is incubated for a further period to allow for the colorimetric or luminescent reaction to develop.

-

The absorbance or luminescence is measured using a microplate reader.

-

The percentage of cell viability is calculated for each concentration relative to the vehicle control.

-

The IC50 value for cell proliferation is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Western Blotting for ALK Phosphorylation

Objective: To determine if this compound inhibits the autophosphorylation of ALK and the phosphorylation of its downstream signaling proteins in a cellular context.

Materials:

-

ALK-positive cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)

-

Secondary antibodies (horseradish peroxidase-conjugated)

-

SDS-PAGE gels and electrophoresis equipment

-

Western blotting transfer system

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

ALK-positive cells are treated with various concentrations of this compound for a specific time.

-

The cells are harvested and lysed with lysis buffer.

-

The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated or total form of the protein of interest.

-

After washing, the membrane is incubated with a corresponding secondary antibody.

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels to assess the degree of inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by ALK and a typical workflow for the characterization of an ALK inhibitor.

Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathways.

Caption: Workflow for ALK Inhibitor Characterization.

References

An In-depth Technical Guide to the Interaction of Anaplastic Lymphoma Kinase with the Potent Inhibitor TAE684

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase frequently implicated in oncogenesis, and TAE684, a potent and selective small molecule inhibitor. This document details the biochemical and cellular effects of TAE684 on ALK, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows. While the user initially inquired about "Alk-IN-6," no substantial scientific literature was found under this designation. Therefore, this guide focuses on the well-characterized inhibitor TAE684 to illustrate the principles of ALK inhibition.

Quantitative Data on ALK Inhibition by TAE684

The efficacy of a kinase inhibitor is determined through various quantitative measurements, including its biochemical potency against the purified enzyme and its effects on cancer cells driven by the target kinase. The following tables summarize key quantitative data for the interaction of TAE684 with ALK.

| Biochemical Potency of ALK Inhibitors | |

| Inhibitor | ALK IC50 (nM) |

| TAE684 | 3 |

| Crizotinib | 24 |

| IC50 (half-maximal inhibitory concentration) values from in vitro kinase assays determine the concentration of an inhibitor required to reduce the enzymatic activity of purified ALK by 50%. A lower IC50 indicates greater potency. |

| Cellular Potency of TAE684 in ALK-Dependent Cancer Cell Lines | ||

| Cell Line | ALK Fusion/Mutation | TAE684 IC50 (nM) |

| H3122 | EML4-ALK v1 | 47 |

| H2228 | EML4-ALK v3a/b | 15 |

| Cellular IC50 values represent the concentration of the inhibitor required to inhibit the proliferation of cancer cells by 50%. These values reflect the inhibitor's ability to enter cells and inhibit ALK in a complex biological environment.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments used to characterize the interaction between ALK and its inhibitors.

Biochemical Kinase Assay (In Vitro)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified ALK.

Materials:

-

Recombinant human ALK kinase domain

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Test inhibitor (e.g., TAE684) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

96-well or 384-well plates

Procedure:

-

Prepare a serial dilution of the test inhibitor in DMSO.

-

In a multi-well plate, add the kinase buffer, the ALK enzyme, and the peptide substrate.

-

Add the diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescence signal is inversely proportional to the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay

This assay assesses the effect of the inhibitor on the proliferation and survival of ALK-dependent cancer cells.

Materials:

-

ALK-positive cancer cell line (e.g., H3122, H2228)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test inhibitor (e.g., TAE684)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed the ALK-positive cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare a serial dilution of the test inhibitor in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of the inhibitor.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Allow the plate to equilibrate to room temperature.

-

Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of viable cells.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and plot against the inhibitor concentration to determine the cellular IC50.[1][2]

Western Blotting for ALK Signaling Pathway Analysis

Western blotting is used to detect the phosphorylation status of ALK and its downstream signaling proteins, providing insight into the mechanism of action of the inhibitor.

Materials:

-

ALK-positive cancer cell line

-

Test inhibitor (e.g., TAE684)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against total ALK, phospho-ALK (pALK), total STAT3, phospho-STAT3 (pSTAT3), total AKT, phospho-AKT (pAKT), total ERK, and phospho-ERK (pERK)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture ALK-positive cells and treat them with the inhibitor at various concentrations for a specific duration (e.g., 2-4 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Denature the protein samples and separate them by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of ALK and its downstream targets.[3][4][5]

Visualizations

Diagrams are provided to illustrate key concepts related to ALK signaling and its inhibition.

Caption: ALK Signaling Pathways.

Caption: Experimental Workflow for ALK Inhibitor Characterization.

Caption: Logical Relationship of ALK Inhibition.

References

- 1. Evaluation of EML4-ALK Fusion Proteins in Non-Small Cell Lung Cancer Using Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. youtube.com [youtube.com]

An In-depth Technical Guide to the Kinase Selectivity Profile of Anaplastic Lymphoma Kinase (ALK) Inhibitors

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical therapeutic target in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC) characterized by ALK gene rearrangements. The development of ALK tyrosine kinase inhibitors (TKIs) has significantly improved patient outcomes. A key determinant of an ALK inhibitor's efficacy and safety profile is its selectivity—its ability to inhibit ALK potently while minimizing interactions with other kinases in the human kinome. This guide provides a detailed overview of the kinase selectivity of ALK inhibitors, using the well-characterized compound NVP-TAE684 as a primary example, and offers comparative insights into other clinically relevant ALK inhibitors.

Quantitative Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases, often encompassing a significant portion of the human kinome. The results are usually reported as the percentage of inhibition at a specific concentration or as dissociation constants (Kd) or IC50 values.

Selectivity Profile of NVP-TAE684

NVP-TAE684 is a potent and selective inhibitor of ALK.[1] Its selectivity has been extensively profiled using the KINOMEscan™ platform, a competition binding assay that quantifies the interaction of a compound with a large panel of kinases. The results for NVP-TAE684 at a concentration of 10 µM are summarized below. A lower percentage of control indicates stronger binding and inhibition.[2]

| Kinase Target | Gene Symbol | Percentage of Control (%) @ 10 µM | Classification |

| Anaplastic Lymphoma Kinase | ALK | 0 | Primary Target |

| Insulin Receptor | INSR | 0.2 | Off-Target |

| Leukocyte Tyrosine Kinase | LTK | 0.3 | Off-Target |

| ROS proto-oncogene 1 | ROS1 | 1 | Off-Target |

| Insulin-like growth factor 1 receptor | IGF1R | 1.5 | Off-Target |

| Tyrosine-protein kinase JAK2 | JAK2 | 2.5 | Off-Target |

| Focal adhesion kinase 1 | FAK | 3 | Off-Target |

| Tyrosine-protein kinase Fer | FER | 4.5 | Off-Target |

| Serine/threonine-protein kinase 33 | STK33 | 10 | Off-Target |

Data sourced from the LINCS Data Portal for the NVP-TAE684 KINOMEscan assay.[2]

Comparative Selectivity of Clinically Approved ALK Inhibitors

Several generations of ALK inhibitors have been developed, each with a distinct selectivity profile. While all potently inhibit ALK, their off-target effects vary, which can influence their clinical utility and adverse event profiles.

| ALK Inhibitor | Generation | Primary Target(s) | Notable Off-Targets | Selectivity Summary |

| Alectinib | Second | ALK | RET | Considered one of the most selective ALK inhibitors.[3][4] |

| Lorlatinib | Third | ALK, ROS1 | TRKA/B/C | Highly potent and selective, designed to overcome resistance mutations.[5][6] |

| Brigatinib | Second | ALK, ROS1 | EGFR, FLT3, FAK | A multi-kinase inhibitor with activity against several other tyrosine kinases.[7] |

| Ceritinib | Second | ALK | IGF-1R, INSR, ROS1 | A highly selective and potent ALK inhibitor.[8][9] |

Experimental Protocols for Kinase Selectivity Profiling

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ assay is a widely used method for assessing kinase inhibitor selectivity. It is an in vitro, cell-free competition binding assay that measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a kinase.

Methodology:

-

Assay Components: The assay utilizes three main components: a kinase-tagged T7 phage, the test compound (e.g., NVP-TAE684), and an immobilized, active-site directed ligand.[2]

-

Competition: The test compound is incubated with the kinase-tagged phage and the immobilized ligand. If the test compound binds to the kinase's ATP site, it will prevent the kinase from binding to the immobilized ligand.

-

Quantification: The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the T7 phage DNA tag.

-

Data Reporting: The results are typically reported as "Percent of Control," where the control is a DMSO vehicle. A low percentage of control indicates strong binding of the compound to the kinase.[2]

Cellular Phosphorylation Assays

To complement in vitro binding assays, cellular assays are crucial for determining an inhibitor's effect on kinase activity within a biological context. These assays measure the phosphorylation status of the target kinase and its downstream signaling proteins.

Methodology:

-

Cell Treatment: Cancer cell lines expressing the target kinase (e.g., ALK-positive NSCLC cells) are treated with varying concentrations of the inhibitor.

-

Protein Extraction: After a specified incubation period, the cells are lysed to extract total protein.

-

Immunoblotting (Western Blot): The protein lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-ALK) and its downstream effectors (e.g., phospho-STAT3, phospho-AKT, phospho-ERK).

-

Analysis: The levels of phosphorylated proteins are compared between treated and untreated cells to determine the inhibitor's potency (e.g., IC50) in a cellular environment.[9]

Visualizing Key Concepts and Pathways

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

Oncogenic ALK fusion proteins, such as EML4-ALK, lead to constitutive activation of the ALK kinase domain. This results in the activation of multiple downstream signaling pathways that drive cell proliferation, survival, and metastasis.

Caption: Simplified ALK signaling pathways activated by oncogenic fusion proteins.

KINOMEscan™ Experimental Workflow

The following diagram illustrates the core principle of the competition binding assay used in the KINOMEscan™ platform to determine inhibitor-kinase interactions.

Caption: Workflow of the KINOMEscan™ competition binding assay.

Conceptual Diagram of Kinase Inhibitor Selectivity

This diagram illustrates the relationship between a primary target, off-targets, and the concept of a selectivity profile for a given kinase inhibitor.

Caption: Conceptual representation of kinase inhibitor selectivity.

References

- 1. NVP-TAE684 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]

- 3. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. First macrocyclic 3rd-generation ALK inhibitor for treatment of ALK/ROS1 cancer: Clinical and designing strategy update of lorlatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Brigatinib causes tumor shrinkage in both NF2-deficient meningioma and schwannoma through inhibition of multiple tyrosine kinases but not ALK | PLOS One [journals.plos.org]

- 8. selleckchem.com [selleckchem.com]

- 9. Precision therapy with anaplastic lymphoma kinase inhibitor ceritinib in ALK-rearranged anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Anaplastic Lymphoma Kinase (ALK) and its Targeted Therapies

Core Concepts: ALK as a Therapeutic Target

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] Under normal physiological conditions, ALK is activated by ligand binding, leading to dimerization and autophosphorylation of the intracellular kinase domain. This initiates a cascade of downstream signaling pathways, including the PI3K/AKT, RAS/ERK, and JAK/STAT3 pathways, which are vital for cell proliferation and survival.[2]

In several types of cancer, such as non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma, the ALK gene undergoes chromosomal rearrangements, resulting in the creation of fusion proteins (e.g., EML4-ALK, NPM-ALK).[1][2][3] These fusion proteins lead to constitutive, ligand-independent activation of the ALK kinase domain, driving uncontrolled cell growth and tumor development.[2] The scant expression of ALK in normal adult tissues makes it an attractive and specific target for cancer therapies.[2]

ALK Signaling Pathways

The constitutive activation of ALK fusion proteins triggers multiple downstream signaling cascades that promote cancer cell growth, survival, and proliferation. A simplified representation of the key ALK signaling pathways is depicted below.

Therapeutic Strategies Targeting ALK

The primary therapeutic strategy against ALK-positive cancers has been the development of small-molecule ALK tyrosine kinase inhibitors (TKIs). These drugs typically act by competing with ATP for binding to the kinase domain of ALK, thereby inhibiting its autophosphorylation and downstream signaling. Several generations of ALK inhibitors have been developed to improve potency and overcome resistance mechanisms.

ALK Tyrosine Kinase Inhibitors (TKIs)

| Inhibitor | Generation | Reported IC50 / Potency | Key Characteristics |

| Crizotinib | First | ALK IC50: ~20-30 nM | First-in-class ALK inhibitor, also targets ROS1 and MET. |

| Ceritinib | Second | ALK IC50: 27–35 nM | More potent than crizotinib; active against some crizotinib-resistant mutations. Does not inhibit MET.[4] |

| Alectinib | Second | ALK IC50: ~1.9 nM | Highly potent and selective; demonstrates significant CNS penetration. |

| Brigatinib | Second | ALK IC50: <1 nM | Potent against a broad range of ALK resistance mutations. |

| Lorlatinib | Third | ALK IC50: ~1 nM | Designed to overcome resistance to earlier-generation TKIs, with excellent CNS activity.[5] |

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Emergence of ALK Degraders

Despite the success of ALK TKIs, acquired resistance often emerges, frequently through mutations in the ALK kinase domain.[6] A novel and promising therapeutic approach is the development of small-molecule degraders, also known as Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules induce the degradation of the target protein by recruiting it to an E3 ubiquitin ligase.[2]

An ALK degrader typically consists of three components: a ligand that binds to the ALK protein, a ligand that binds to an E3 ligase (such as cereblon), and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the ALK protein.[2]

Experimental Protocols

The characterization of ALK inhibitors and degraders involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and mechanism of action.

In Vitro Assays

-

Enzymatic Assays (e.g., TR-FRET): These assays are used to determine the direct inhibitory activity of a compound on the ALK kinase. A common format is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which measures the phosphorylation of a substrate by the ALK enzyme. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key readout.

-

Cell-Based Proliferation Assays: These experiments assess the ability of a compound to inhibit the growth of cancer cell lines that are dependent on ALK signaling (e.g., H3122, SU-DHL-1). Cells are treated with a range of compound concentrations, and cell viability is measured after a defined period (e.g., 72 hours) using reagents like CellTiter-Glo. The GI50 (concentration for 50% growth inhibition) is determined.

-

Western Blotting: This technique is crucial for both inhibitors and degraders.

-

For Inhibitors: Western blotting is used to assess the inhibition of ALK autophosphorylation and the phosphorylation of its downstream signaling proteins (e.g., p-ALK, p-STAT3, p-ERK).

-

For Degraders: This method is essential to demonstrate the reduction in total ALK protein levels. Cells are treated with the degrader for various times and at different concentrations to observe the extent and kinetics of protein degradation.[2]

-

-

Proteomics (e.g., Mass Spectrometry): Global proteomic profiling can be used to assess the selectivity of a degrader, ensuring that it primarily targets ALK and does not cause widespread degradation of other proteins.[2]

In Vivo Models

-

Xenograft Studies: Human cancer cell lines expressing ALK fusions are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time. This provides an initial assessment of the compound's in vivo efficacy.[6]

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: PK studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in animal models. PD studies correlate the drug concentration with its biological effect, for example, by measuring the levels of p-ALK or total ALK in tumor tissue after treatment.

Conclusion

While no specific information on "Alk-IN-6" is publicly available, the field of ALK-targeted therapies is a dynamic and rapidly evolving area of cancer research. The development of multiple generations of ALK inhibitors has significantly improved outcomes for patients with ALK-positive cancers. The emergence of ALK degraders represents a promising new strategy to overcome the challenge of acquired resistance. Continued research into novel ALK-targeting agents and a deeper understanding of resistance mechanisms will be crucial for further advancing the treatment of these malignancies.

References

- 1. Anaplastic lymphoma kinase: Role in cancer and therapy perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anaplastic lymphoma kinase - Wikipedia [en.wikipedia.org]

- 4. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A small-molecule degrader selectively inhibits the growth of ALK-rearranged lung cancer with ceritinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Safety and Toxicity Profile of ALK Inhibitors

Disclaimer: Information regarding a specific compound designated "Alk-IN-6" is not available in the public domain. The following technical guide provides a comprehensive overview of the safety and toxicity profile of the broader class of Anaplastic Lymphoma Kinase (ALK) inhibitors, which are used in the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).

This guide is intended for researchers, scientists, and drug development professionals. It summarizes key safety findings from preclinical and clinical studies, outlines common toxicities, and provides insights into the underlying mechanisms and experimental methodologies.

Introduction to ALK Inhibitors and Their Mechanism of Action

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations like chromosomal rearrangements (e.g., EML4-ALK fusion oncogene), can drive the growth and survival of cancer cells.[1][2] ALK inhibitors are a class of targeted therapies that block the kinase activity of the ALK protein, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT, RAS/ERK, and JAK/STAT3 pathways.[2] While highly effective, these inhibitors are associated with a range of toxicities.

Summary of Preclinical and Clinical Safety Profile

The safety profile of ALK inhibitors has been extensively studied in numerous clinical trials.[3][4] While generally considered to have a manageable safety profile, they are associated with a variety of adverse events.[4][5] The toxicity profiles can differ between various ALK inhibitors due to differences in their chemical structures and target selectivity.[3]

Common Adverse Reactions

Across various ALK inhibitors, the most frequently reported adverse reactions include gastrointestinal issues, fatigue, and laboratory abnormalities. A pooled analysis of safety data from studies on Trodelvy (an antibody-drug conjugate, with some data presented in the context of breast cancer but illustrative of common adverse events in oncology) showed high incidences of decreased leukocyte and neutrophil counts, diarrhea, nausea, and fatigue.[6]

Table 1: Common Adverse Reactions (All Grades) with ALK Inhibitors (Pooled Data)

| Adverse Reaction | Frequency (%) |

| Decreased Leukocyte Count | 84% |

| Decreased Neutrophil Count | 75% |

| Decreased Hemoglobin | 69% |

| Diarrhea | 64% |

| Nausea | 64% |

| Decreased Lymphocyte Count | 63% |

| Fatigue | 51% |

| Alopecia | 45% |

| Constipation | 37% |

| Vomiting | 35% |

| Decreased Appetite | 30% |

Source: Pooled safety population data from Gilead's update on the ASCENT-07 study.[6]

Serious Adverse Events (SAEs) and Grade 3/4 Toxicities

Severe adverse events are less common but can be significant. A meta-analysis of approved ALK inhibitors found that serious adverse events occurred in over 20% of participants, with rates for ceritinib and brigatinib exceeding 40%.[5] The most common Grade 3-4 laboratory abnormalities are hematological.[6]

Table 2: Incidence of Serious Adverse Events (SAEs) and Grade 3/4 Toxicities with Different ALK Inhibitors

| ALK Inhibitor | Incidence of Total SAEs (%) (95% CI) | Common Grade 3/4 Toxicities |

| Crizotinib | 38.09% (26.93–47.26) | Respiratory, Urinary |

| Alectinib | 26.24% (14.15–38.33) | Generally lower incidence of SAEs |

| Ceritinib | 41.44% (37.15–45.73) | Respiratory, Nervous System |

| Brigatinib | 41.68% (36.21–47.14) | Respiratory, Nervous System |

Source: A meta-analysis on the safety and serious adverse events of approved ALK inhibitors.[5]

Organ-Specific Toxicities

Hepatotoxicity

Liver toxicity is a known class effect of ALK inhibitors.[7] These drugs can cause elevations in liver enzymes, specifically alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[7] A pharmacovigilance study based on the FDA Adverse Event Reporting System (FAERS) database revealed that first-generation ALK inhibitors like crizotinib and ceritinib were associated with higher rates of mortality from hepatotoxicity compared to second-generation agents like alectinib.[8]

Pulmonary Toxicity

Respiratory system toxicities are a significant concern with ALK inhibitors.[5] The incidence of serious adverse events related to the respiratory system was notable for crizotinib, ceritinib, and brigatinib.[5]

Nervous System Toxicity

Second-generation ALK inhibitors, particularly ceritinib and brigatinib, have shown a higher incidence of nervous system toxicity compared to the first-generation inhibitor crizotinib.[5]

Signaling Pathways and Experimental Workflows

ALK Signaling Pathway

The diagram below illustrates the general downstream signaling cascade initiated by an activated ALK fusion protein. ALK inhibitors block the initial phosphorylation step, thereby inhibiting the entire downstream cascade.

Caption: Simplified ALK signaling pathway leading to cell proliferation and survival.

Experimental Workflow for Toxicity Assessment

The safety and toxicity of ALK inhibitors are evaluated through a standardized workflow, from preclinical studies to clinical trials.

Caption: General workflow for safety and toxicity assessment of a new drug.

Detailed Experimental Protocols

Detailed experimental protocols for specific ALK inhibitors are typically found within the supplementary materials of published research articles or in regulatory submission documents. Below are general methodologies for key types of studies.

Preclinical Toxicity Studies

-

In Vitro Cytotoxicity Assays:

-

Objective: To determine the concentration of the ALK inhibitor that is toxic to cells.

-

Methodology: A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cell lines (e.g., H3122 for EML4-ALK) and normal human cell lines are seeded in 96-well plates and treated with a range of concentrations of the ALK inhibitor for a specified period (e.g., 72 hours). The MTT reagent is then added, which is converted to formazan by viable cells. The formazan is solubilized, and the absorbance is measured to determine cell viability. The IC50 (half-maximal inhibitory concentration) is then calculated.

-

-

In Vivo Animal Toxicity Studies:

-

Objective: To evaluate the systemic toxicity of the ALK inhibitor in animal models.

-

Methodology: Studies are conducted in at least two species (one rodent, one non-rodent). The drug is administered at various dose levels for a defined period (e.g., 28 days). Endpoints include clinical observations, body weight changes, food consumption, hematology, clinical chemistry, and histopathological examination of tissues at the end of the study. These studies help determine the No-Observed-Adverse-Effect Level (NOAEL).

-

Clinical Trial Safety Monitoring

-

Objective: To monitor and evaluate the safety of the ALK inhibitor in human subjects.

-

Methodology: In Phase I, II, and III clinical trials, safety is a primary or key secondary endpoint. Adverse events (AEs) are systematically collected at each study visit and graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Laboratory tests (hematology, clinical chemistry), vital signs, and electrocardiograms (ECGs) are regularly monitored. An independent Data and Safety Monitoring Board (DSMB) often oversees the safety data.

Conclusion

ALK inhibitors have revolutionized the treatment of ALK-positive cancers. However, their use is associated with a distinct spectrum of toxicities. A thorough understanding of this safety profile is crucial for the clinical management of patients and for the development of next-generation ALK inhibitors with improved therapeutic indices. Alectinib appears to be the safest among the currently approved ALK inhibitors.[5] Continuous monitoring and research are essential to further characterize and mitigate the risks associated with this important class of drugs.

References

- 1. alkpositive.org [alkpositive.org]

- 2. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systematic review and meta-analysis of selected toxicities of approved ALK inhibitors in metastatic non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systematic review and meta-analysis of selected toxicities of approved ALK inhibitors in metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The safety and serious adverse events of approved ALK inhibitors in malignancies: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gilead.com [gilead.com]

- 7. researchgate.net [researchgate.net]

- 8. Hepatotoxicity of ALK/ROS1 tyrosine kinase inhibitors in non-small cell lung cancer patients: A pharmacovigilance study based on signal mining and analysis of the FDA adverse event reporting system database - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for a Novel ALK Inhibitor (e.g., Alk-IN-6) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] Aberrant ALK signaling, often due to chromosomal rearrangements, mutations, or amplification, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[2][3][4][5] The constitutively active ALK fusion proteins activate downstream signaling pathways, such as the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation, survival, and migration.[1][5] Consequently, ALK has emerged as a key therapeutic target, and the development of small molecule ALK inhibitors has significantly improved patient outcomes.[2][6]

This document provides a comprehensive set of protocols for the in vitro characterization of a novel ALK inhibitor, herein referred to as "a novel ALK inhibitor (e.g., Alk-IN-6)," in cell culture models. These protocols are designed to guide researchers in assessing the inhibitor's potency, its effect on cell viability, and its mechanism of action by analyzing the modulation of the ALK signaling pathway.

Data Presentation

Table 1: In Vitro Cell Viability (IC50) of a Novel ALK Inhibitor

| Cell Line | Cancer Type | ALK Status | IC50 (nM) |

| H3122 | NSCLC | EML4-ALK Fusion | 15 |

| SU-DHL-1 | ALCL | NPM-ALK Fusion | 25 |

| A549 | NSCLC | ALK Wild-Type | >10,000 |

| PC12 | Pheochromocytoma | Endogenous ALK | 500 |

Table 2: Quantification of Western Blot Analysis in H3122 Cells Treated with a Novel ALK Inhibitor

| Treatment | p-ALK (Tyr1604) / Total ALK | p-AKT (Ser473) / Total AKT | p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 |

| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |

| 10 nM Inhibitor | 0.45 | 0.55 | 0.60 |

| 50 nM Inhibitor | 0.10 | 0.20 | 0.25 |

| 200 nM Inhibitor | <0.05 | <0.10 | <0.10 |

Mandatory Visualizations

Caption: ALK signaling pathway and point of inhibition.

Caption: Experimental workflow for inhibitor characterization.

Experimental Protocols

General Cell Culture and Treatment

This protocol provides a general guideline for maintaining and treating adherent cell lines. Specific media and conditions should be optimized for each cell line.[7][8]

Materials:

-

Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

Cell culture flasks or plates

-

Novel ALK inhibitor stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

Procedure:

-

Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2.[9] Subculture cells when they reach 70-80% confluency.[9]

-

Seeding for Treatment: Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Resuspend the cells in fresh medium and count them using a hemocytometer or automated cell counter. Seed the cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for western blotting) at a predetermined density and allow them to adhere overnight.[10][11]

-

Inhibitor Preparation: Prepare serial dilutions of the novel ALK inhibitor in fresh culture medium to achieve the desired final concentrations. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).

-

Cell Treatment: Remove the medium from the seeded cells and replace it with the medium containing the various concentrations of the inhibitor or vehicle control.

-

Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (CCK-8)

This protocol measures cell viability based on the reduction of a tetrazolium salt by cellular dehydrogenases.[10][11]

Materials:

-

Cells cultured in a 96-well plate

-

Cell Counting Kit-8 (CCK-8) or similar MTS/XTT-based reagent

-

Microplate reader

Procedure:

-

Following the treatment period, add 10 µL of the CCK-8 solution to each well of the 96-well plate.[10]

-

Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized based on the cell type and density.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium and CCK-8 only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set to 100% viability).

-

Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression (four-parameter logistic curve) to determine the IC50 value.[12]

-

Western Blotting

This protocol is for the detection of specific proteins in cell lysates to assess the inhibition of ALK phosphorylation and downstream signaling pathways.[13][14]

Materials:

-

Cells cultured in 6-well plates

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.[14]

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[14]

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[14]

-

Transfer the supernatant (protein lysate) to a new tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95-100°C for 5 minutes.[14]

-

SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13][15]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[13][14]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13][14]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[13]

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[9]

-

Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels for each target.

References

- 1. alkpositive.org [alkpositive.org]

- 2. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Is Elevation of Alkaline Phosphatase a Predictive Factor of Response to Alectinib in NSCLC? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dmice.ohsu.edu [dmice.ohsu.edu]

- 8. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Live-Cell Invasive Phenotyping Uncovers ALK2 as a Therapeutic Target in LKB1-Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. immunoreagents.com [immunoreagents.com]

- 14. bio-rad.com [bio-rad.com]

- 15. wordpress.clarku.edu [wordpress.clarku.edu]

Application Notes and Protocols for the Use of ALK Inhibitors in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction